molecular formula C11H10ClN3O B1481087 6-((2-Chlorobenzyl)amino)pyridazin-3-ol CAS No. 1880376-48-6

6-((2-Chlorobenzyl)amino)pyridazin-3-ol

Cat. No. B1481087
CAS RN: 1880376-48-6
M. Wt: 235.67 g/mol
InChI Key: VNFAAPJXCPMRNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((2-Chlorobenzyl)amino)pyridazin-3-ol, also known as 6-CBA-P, is a novel compound with potential applications in a variety of scientific research fields. It is a derivative of the pyridazinone family of compounds, which have been studied for their potential therapeutic and biological activities. 6-CBA-P has been found to possess anti-inflammatory and anti-cancer properties, as well as anti-bacterial and anti-fungal activities. In

Scientific Research Applications

Based on the information gathered from various scientific sources, here is a comprehensive analysis of the scientific research applications of “6-((2-Chlorobenzyl)amino)pyridazin-3-ol”, focusing on unique applications across different fields:

Antimicrobial Resistance Disruption

This compound has been identified as a potent laboratory inhibitor of E. coli DsbB and its analogues from closely related organisms, which can chemically inhibit the function of the DSB system, potentially breaking antimicrobial resistance .

Anti-tubercular Agents

Research has been conducted on novel derivatives of this compound for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra , indicating its potential as a first-line drug in shortening TB therapy .

Hypotensive Activity

Variants of this compound have been synthesized and examined for hypotensive activity in normotensive rats, showing considerable activity with various substituents on the phenyl moiety, which could lead to new treatments for high blood pressure .

PDE-III Inhibition

The compound has shown to be a potent PDE-III inhibitor, which is significant for cardiovascular diseases as PDE-III inhibitors are used to increase the heart’s contractility and decrease pulmonary vascular resistance .

Antioxidative Activity

Derivatives of this compound have reported anticancer, antiangiogenic, and antioxidant activities, which could be significant in the development of new therapies for cancer and other oxidative stress-related diseases .

Breaking antimicrobial resistance by disrupting extracytoplasmic thioloxidoreductases Seeking potent anti-tubercular agents: design and synthesis Biologically Active Pyridazines and Pyridazinone Derivatives Pyridazin-3(2H)-ones: the versatile pharmacophore Antioxidative activity analyses of some pyridazine derivatives

properties

IUPAC Name

3-[(2-chlorophenyl)methylamino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-9-4-2-1-3-8(9)7-13-10-5-6-11(16)15-14-10/h1-6H,7H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFAAPJXCPMRNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NNC(=O)C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2-Chlorobenzyl)amino)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.